molecular formula C48H93NO9 B10785937 Galactosylceramide (bovine spinal cord)

Galactosylceramide (bovine spinal cord)

Cat. No.: B10785937
M. Wt: 828.3 g/mol
InChI Key: ZXWQZGROTQMXME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Galactosylceramide (GalCer) is a glycosphingolipid composed of a galactose moiety linked to a ceramide backbone containing either hydroxy or non-hydroxy fatty acids (e.g., C24:1, 2-hydroxy C18:0) . It is a major lipid component of myelin sheaths in the central nervous system (CNS) and plays critical roles in membrane stability, cellular signaling, and myelin integrity . GalCer serves as a metabolic precursor to sulfatide (3-O-sulfogalactosylceramide), which is essential for neuronal function . A deficiency in galactosylceramidase, the enzyme responsible for GalCer degradation, leads to Krabbe disease, a fatal lysosomal storage disorder characterized by globoid cell accumulation, demyelination, and severe neurological deficits .

Properties

Molecular Formula

C48H93NO9

Molecular Weight

828.3 g/mol

IUPAC Name

2-hydroxy-N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C48H93NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-42(52)47(56)49-40(39-57-48-46(55)45(54)44(53)43(38-50)58-48)41(51)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2/h34,36,40-46,48,50-55H,3-33,35,37-39H2,1-2H3,(H,49,56)

InChI Key

ZXWQZGROTQMXME-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O)O

Origin of Product

United States

Preparation Methods

Thin-Layer Chromatography (TLC)

  • Mobile phase : Chloroform:hexane:methanol:glacial acetic acid (75:18:1.2:1.2 v/v) resolves GalCer (Rf ~0.5).

  • Visualization : Iodine vapor or primulin spray identifies GalCer bands, which are scraped and eluted with chloroform:methanol (1:1).

Column Chromatography

  • Silica gel columns : Elution with stepwise gradients of acetone:methanol (9:1 to 1:1) isolates GalCer from glucosylceramide and sulfatides.

  • High-performance liquid chromatography (HPLC) : C18 reverse-phase columns with acetonitrile:isopropanol gradients achieve >95% purity.

Structural Characterization

Mass Spectrometry (MS)

  • Electrospray ionization (ESI)-MS : Identifies molecular ions ([M+H]+) at m/z 810–880 for C16:0 and C24:0 fatty acyl chains.

  • Collision-induced dissociation (CID) : Fragmentation patterns confirm galactose and ceramide moieties.

Nuclear Magnetic Resonance (NMR)

  • 1H-NMR : Key signals include anomeric proton (δ 4.2 ppm, d, J=7.8 Hz) for β-galactose and sphingosine olefinic protons (δ 5.3 ppm).

  • 13C-NMR : Distinguishes α- and β-anomers via C1 galactose chemical shifts (β: δ 103.5 ppm).

Functional Assays

  • Enzymatic hydrolysis : Galactocerebrosidase treatment releases galactose, quantified via colorimetric assays.

  • Immunoreactivity : Anti-GalCer antibodies (e.g., clone L363) validate antigenic integrity in ELISA.

Industrial-Scale Production

Commercial suppliers (e.g., Fujifilm Wako) optimize protocols for reproducibility:

  • Batch processing : 500 mg–1 kg spinal cords yield ~50 mg GalCer.

  • Quality control : LC-MS and NMR ensure compliance with biochemical standards.

  • Storage : Lyophilized GalCer is stable at -20°C for >2 years.

Challenges and Innovations

  • Anomeric purity : Bovine spinal cord GalCer is predominantly β-linked, but trace α-anomers may require HPLC separation.

  • Scalability : Supercritical fluid chromatography (SFC) reduces solvent use in large-scale purification.

  • Synthetic analogs : Chemical acetylation (e.g., pyridine:acetic anhydride) modifies GalCer for immunological studies .

Chemical Reactions Analysis

Types of Reactions: Galactosylceramide undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.

Common Reagents and Conditions:

Major Products:

    Hydrolysis: Produces ceramide and galactose.

    Oxidation: Results in oxidized ceramide derivatives.

    Glycosylation: Forms various glycosylated ceramides depending on the sugar moieties added.

Scientific Research Applications

Role in Neurological Research

Galactosylceramide is crucial in studying neurological diseases, particularly those involving myelin, such as Krabbe disease. This autosomal recessive disorder results from a deficiency in galactosylceramidase, leading to the accumulation of psychosine and subsequent neurodegeneration. Research indicates that:

  • Neurodevelopmental Impact : Studies have shown that the absence of galactosylceramidase during critical developmental windows leads to severe neurodevelopmental defects, particularly affecting the brainstem .
  • Therapeutic Interventions : Hematopoietic stem cell transplantation has been explored as a treatment option for Krabbe disease. The timing of intervention is critical; early treatment shows better clinical outcomes .

Cellular Signaling and Myelin Maintenance

Galactosylceramide plays a pivotal role in maintaining myelin integrity and facilitating cellular signaling:

  • Myelin Structure : It is integral to the formation and stability of myelin sheaths around nerve fibers. Disruptions in galactosylceramide metabolism can lead to demyelination and associated neurological deficits .
  • Cellular Interactions : The compound is involved in glycosynaptic signaling, influencing neuronal communication and immune responses. Its interaction with oligodendrocytes is essential for proper myelination processes .

Regenerative Medicine Applications

Recent advances have highlighted the potential of galactosylceramide in regenerative therapies:

  • Cell Therapy : In animal models, the application of mesenchymal stem cells combined with galactosylceramide has shown promise in enhancing recovery from spinal cord injuries. These therapies aim to promote myelin repair and improve functional outcomes .
  • Injectable Therapies : Innovative approaches using bioactive molecules that mimic the effects of galactosylceramide have been developed to enhance nerve regeneration following severe injuries. These therapies have demonstrated significant improvements in axonal regeneration and myelin reformation .

Biochemical Research Applications

In biochemical research, galactosylceramide serves as a model compound for studying glycosphingolipid interactions:

  • Chemical Studies : It is utilized to explore the biochemical pathways involving glycosphingolipids, contributing to our understanding of cellular processes such as apoptosis and immune modulation .
  • Drug Development : Galactosylceramide's properties are being investigated for developing lipid-based drug delivery systems aimed at targeting neurological conditions .

Case Studies and Research Findings

Several key studies illustrate the applications of galactosylceramide:

StudyFocusFindings
Krabbe Disease ResearchNeurodevelopmentGALC deletion leads to severe neurological defects; early intervention improves outcomes
Mesenchymal Stem CellsRegenerative MedicineMSCs combined with galactosylceramide enhance recovery from spinal cord injuries in dogs
Glycosphingolipid InteractionBiochemical PathwaysGalactosylceramide clustering is essential for oligodendrocyte signaling and myelination

Comparison with Similar Compounds

Glucosylceramide (GlcCer)

  • Structure : Glucose instead of galactose linked to ceramide .
  • Function: Precursor for complex gangliosides; modulates insulin signaling and apoptosis .
  • Disease Association : Accumulates in Gaucher disease due to glucocerebrosidase deficiency .
  • Analytical Challenge: Mass spectrometry cannot distinguish GlcCer from GalCer due to identical molecular weights, necessitating advanced chromatographic or enzymatic methods .

Sulfatide (GalCer-3-Sulfate)

  • Structure : Sulfated derivative of GalCer .
  • Function : Critical for myelin stability and cell adhesion; regulates ion channels and protein trafficking in neurons .
  • Disease Association : Accumulates in metachromatic leukodystrophy due to arylsulfatase A deficiency .

Lactosylceramide (LacCer)

  • Structure : Disaccharide (galactose-glucose) linked to ceramide .
  • Function : Involved in immune responses, angiogenesis, and cancer progression . Unlike GalCer, LacCer is enriched in plasma membranes rather than myelin.
  • Therapeutic Target : Elevated LacCer levels correlate with atherosclerosis and inflammatory diseases .

Sphingomyelin

  • Structure : Phosphocholine head group instead of a sugar .
  • Function : Major component of plasma membranes; regulates membrane fluidity and signal transduction .
  • Biomechanical Contrast : GalCer-containing bilayers exhibit 30% greater stiffness than sphingomyelin bilayers due to galactose-galactose hydrogen bonding and tighter lipid packing .

Hydroxy vs. Non-Hydroxy GalCer Variants

  • Structural Difference : Hydroxy GalCer contains 2-hydroxy fatty acids (e.g., 2-hydroxy C24:0), enhancing membrane rigidity .
  • Biological Impact: Hydroxy GalCer is predominant in myelin, while non-hydroxy forms are more common in non-neural tissues .

Comparative Data Table

Compound Sugar Moiety Key Location Function Disease Association References
Galactosylceramide Galactose CNS Myelin Myelin stability, signaling Krabbe disease
Glucosylceramide Glucose Ubiquitous Ganglioside precursor, signaling Gaucher disease
Sulfatide Galactose-3-SO₃ CNS Myelin Ion channel regulation Metachromatic leukodystrophy
Lactosylceramide Galactose-Glucose Plasma membranes Immune response, angiogenesis Atherosclerosis
Sphingomyelin Phosphocholine Plasma membranes Membrane fluidity Niemann-Pick disease

Key Research Findings

Membrane Biomechanics : Molecular dynamics simulations reveal that GalCer increases bilayer stiffness by 30% compared to sphingomyelin, attributed to sugar-sugar interactions and reduced water permeability .

Metabolic Pathways : GalCer synthesis occurs in the endoplasmic reticulum, while sulfatide synthesis requires sulfation in the Golgi apparatus .

Disease Mechanisms : In Krabbe disease, undegraded GalCer triggers cytotoxic psychosine accumulation, leading to rapid demyelination and neuroinflammation .

Analytical and Therapeutic Considerations

  • Source Variability : Bovine spinal cord-derived GalCer contains heterogeneous fatty acid chains (e.g., C18:0-2-OH, C24:1), necessitating rigorous quality control for research applications .
  • Therapeutic Targets : Inhibitors of glucosylceramide synthase (e.g., eliglustat) are FDA-approved for Gaucher disease, whereas GalCer-related therapies focus on enzyme replacement or gene therapy for Krabbe disease .

Q & A

Q. What are the optimal methodologies for isolating galactosylceramide from bovine spinal cord tissue?

Isolation typically involves lipid extraction using organic solvents (e.g., chloroform/methanol mixtures) followed by chromatographic purification. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) can separate galactosylceramide from other lipids based on polarity. Commercial sources like Fujifilm Wako offer pre-purified galactosylceramide for biochemical studies, validated via SDS-PAGE (>90% purity) . For custom isolation, ensure tissue homogenization in buffers containing protease inhibitors to prevent degradation .

Q. How can researchers distinguish between hydroxy and non-hydroxy forms of galactosylceramide?

Hydroxy fatty acid-containing galactosylceramides (e.g., CAS 37211-11-3) differ in molecular weight (828.25 vs. 812.25 for non-hydroxy forms) and can be identified via mass spectrometry (MS). Hydroxy groups also alter chromatographic retention times in reverse-phase HPLC. Nuclear magnetic resonance (NMR) spectroscopy further confirms hydroxylation by detecting characteristic chemical shifts at the C2 position of the fatty acid chain .

Q. What storage conditions are critical for maintaining galactosylceramide stability?

Store lyophilized galactosylceramide at -20°C or -80°C in airtight containers to prevent oxidation. For solubilized forms, use buffers with cryoprotectants (e.g., 10% glycerol) and avoid repeated freeze-thaw cycles. Long-term stability in solution requires sterile filtration (0.2 µm) to inhibit microbial growth .

Advanced Research Questions

Q. How does sulfation of galactosylceramide influence its role in myelination and neurodegeneration?

Sulfation by GAL3ST1 produces sulfatide, a critical component of myelin sheaths. In vitro assays using recombinant bovine GAL3ST1 (e.g., EIAab® ELISA Kit) can quantify sulfotransferase activity. Dysregulation of sulfatide metabolism is linked to demyelinating diseases (e.g., Alzheimer’s), where postmortem studies show altered sulfatide levels in hippocampal tissues . To study functional impacts, use knockout mouse models or siRNA-mediated GAL3ST1 knockdown in oligodendrocyte cultures .

Q. How can contradictory data on galactosylceramide accumulation in neurodegenerative models be reconciled?

Discrepancies may arise from differences in model systems (e.g., methionine-restricted diets vs. genetic mutations) or analytical methods. For example, C22 galactosylceramide accumulates in spinal cords but not brains of mice under methionine restriction, highlighting tissue-specific metabolic responses . Standardize extraction protocols (e.g., Folch method) and validate findings with orthogonal techniques like LC-MS/MS and immunohistochemistry .

Q. What experimental design considerations are critical for studying galactosylceramide in spinal cord injury (SCI) models?

Prioritize internal validity by controlling for injury chronicity (acute vs. chronic) and using syngeneic animal models to minimize immune confounding. Include sham-operated controls and blinded outcome assessments (e.g., motor function tests). For translational relevance, combine galactosylceramide supplementation with rehabilitative therapies (e.g., robotic treadmill training) to assess synergistic effects on axonal regeneration .

Q. What advanced techniques are recommended for structural characterization of bovine spinal cord-derived galactosylceramide?

Utilize high-resolution MS (HRMS) to resolve lipid species with similar masses (e.g., hydroxylated vs. non-hydroxylated forms). Pair with tandem MS (MS/MS) for fragmentation patterns. For spatial distribution studies, employ matrix-assisted laser desorption/ionization imaging mass spectrometry (MALDI-IMS) on spinal cord tissue sections .

Methodological Notes

  • Purity Validation : Always confirm galactosylceramide purity via SDS-PAGE (>90%) and endotoxin testing (e.g., LAL assay) for in vivo applications .
  • Data Reproducibility : Adhere to reporting standards (e.g., Beilstein Journal guidelines) by detailing experimental parameters (e.g., solvent ratios, centrifugation speeds) in supplementary materials .
  • Ethical Compliance : For animal studies, follow ARRIVE guidelines and obtain institutional ethics approvals, particularly for SCI models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.